N-ethyl-1H-pyrazole-1-carboxamide

説明

N-ethyl-1H-pyrazole-1-carboxamide (EPZ-6438) is a small molecule inhibitor that targets the histone methyltransferase EZH2, which is involved in gene expression regulation. EZH2 is frequently overexpressed in various types of cancer, including lymphoma, breast, and prostate cancer, making it a promising target for cancer therapy.

作用機序

N-ethyl-1H-pyrazole-1-carboxamide targets the histone methyltransferase EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of lysine 27 on histone H3, leading to gene silencing. Inhibition of EZH2 by N-ethyl-1H-pyrazole-1-carboxamide leads to the reactivation of tumor suppressor genes and the induction of cell death in cancer cells.

Biochemical and Physiological Effects:

N-ethyl-1H-pyrazole-1-carboxamide has been shown to have a selective inhibitory effect on EZH2, with little or no effect on other histone methyltransferases. In addition, N-ethyl-1H-pyrazole-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.

実験室実験の利点と制限

One advantage of N-ethyl-1H-pyrazole-1-carboxamide for lab experiments is its specificity for EZH2, which allows for the selective inhibition of this target. However, one limitation is the potential for off-target effects, which could complicate the interpretation of experimental results. In addition, the high cost of N-ethyl-1H-pyrazole-1-carboxamide may limit its use in some research settings.

将来の方向性

For research on N-ethyl-1H-pyrazole-1-carboxamide include the development of more potent and selective inhibitors of EZH2, as well as the investigation of its potential as a combination therapy with other cancer treatments. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antitumor effects of N-ethyl-1H-pyrazole-1-carboxamide and to identify biomarkers that could predict patient response to treatment. Finally, the clinical development of N-ethyl-1H-pyrazole-1-carboxamide for the treatment of cancer is ongoing, and further studies are needed to evaluate its safety and efficacy in humans.

科学的研究の応用

N-ethyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in lymphoma, breast, and prostate cancer. In addition, N-ethyl-1H-pyrazole-1-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

特性

CAS番号 |

150108-74-0 |

|---|---|

製品名 |

N-ethyl-1H-pyrazole-1-carboxamide |

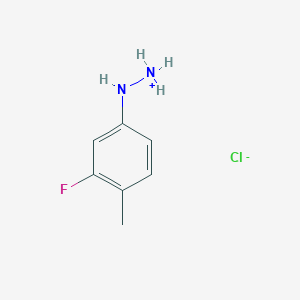

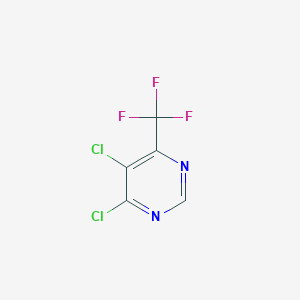

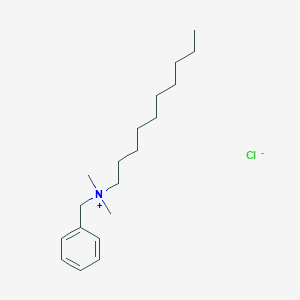

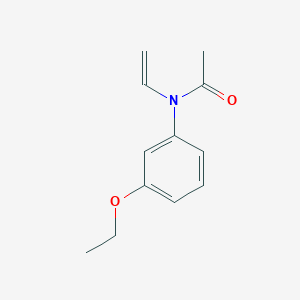

分子式 |

C6H9N3O |

分子量 |

139.16 g/mol |

IUPAC名 |

N-ethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10) |

InChIキー |

ZKCZDMDFXGXWDK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1C=CC=N1 |

正規SMILES |

CCNC(=O)N1C=CC=N1 |

同義語 |

1H-Pyrazole-1-carboxamide,N-ethyl-(9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)